

# The Strategic Role of Fluorinated Anilines in Modern Chemistry

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## Compound of Interest

Compound Name: 4,5-Difluoro-2-methylaniline

Cat. No.: B1591865

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The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's electronic properties, pKa, conformation, metabolic stability, and membrane permeability. These modulations are often beneficial for improving a drug candidate's pharmacokinetic and pharmacodynamic profile.

Fluorinated anilines, such as **4,5-Difluoro-2-methylaniline**, are particularly valuable intermediates.[2] The aniline functional group is a versatile handle for a vast array of chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions, enabling the construction of complex heterocyclic systems.[2] The presence of fluorine atoms on the aromatic ring enhances the stability of resulting compounds and can improve their binding affinity to biological targets.[3] Consequently, **4,5-Difluoro-2-methylaniline** serves as a high-value starting material for creating novel chemical entities with enhanced therapeutic or pesticidal potential.[1][3]

## Physicochemical and Structural Properties

**4,5-Difluoro-2-methylaniline** is a light brown or off-white crystalline powder at room temperature.[3] Its core structure consists of a toluene backbone functionalized with an amino group at position 2 and two fluorine atoms at positions 4 and 5. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **4,5-Difluoro-2-methylaniline**

Property	Value	Source(s)
IUPAC Name	<b>4,5-Difluoro-2-methylaniline</b>	
Synonyms	4,5-Difluoro-2-methylbenzenamine, 2-Amino-4,5-difluorotoluene	[3][4]
CAS Number	875664-57-6	[3][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> N	[3][5]
Molecular Weight	143.13 g/mol	[5]
Appearance	Light brown / off-white crystalline powder	[3]
Melting Point	56-58 °C	[3]
Boiling Point	216.2 °C (at 760 mmHg)	[3]
Density	1.229 g/cm <sup>3</sup>	[3]
Flash Point	100 °C	[3]
Purity	Typically ≥95-98%	[3]
SMILES	<chem>CC1=CC(=C(C=C1N)F)F</chem>	[5]

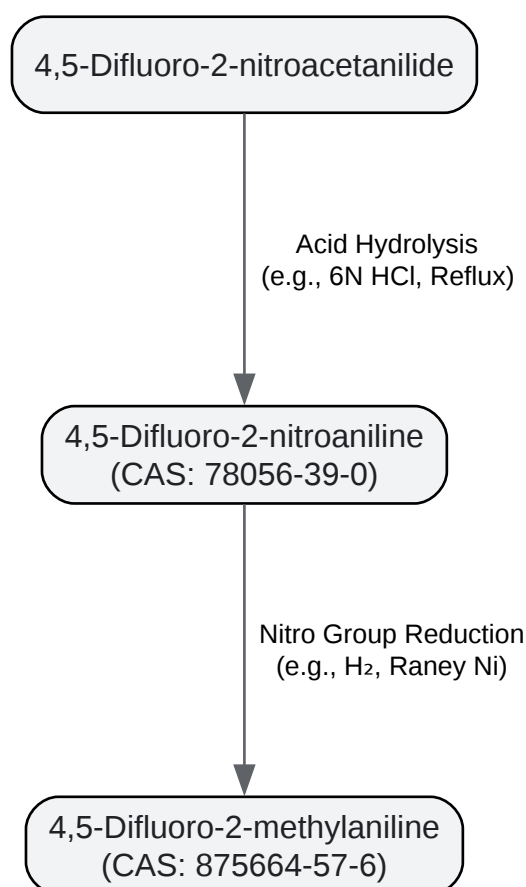
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## Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical pathway to **4,5-Difluoro-2-methylaniline** involves the reduction of its corresponding nitro precursor, 4,5-Difluoro-2-nitroaniline. The nitro compound can be synthesized from commercially available starting materials. A plausible multi-step synthesis is outlined below.

## Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from an appropriate acetanilide, which is nitrated and subsequently deprotected to yield the nitroaniline intermediate. This intermediate is then reduced to the final product. A key precursor, 4,5-difluoro-2-nitroacetanilide, is central to this route.



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Caption: Proposed synthesis workflow for **4,5-Difluoro-2-methylaniline**.

## Representative Experimental Protocol: Reduction of 4,5-Difluoro-2-nitroaniline

This protocol is a representative example based on standard procedures for the catalytic hydrogenation of aromatic nitro compounds and should be adapted and optimized based on laboratory-specific conditions and safety assessments.[6][7]

Objective: To reduce the nitro group of 4,5-Difluoro-2-nitroaniline to an amine group.

## Reagents &amp; Equipment:

- 4,5-Difluoro-2-nitroaniline (1.0 eq)
- Methanol (or Ethanol/Ethyl Acetate) as solvent
- Raney Nickel (Raney Ni), ~5-10% by weight (or Palladium on Carbon, Pd/C)
- Hydrogen gas (H<sub>2</sub>) supply
- Parr hydrogenation apparatus or similar pressure vessel
- Inert gas (Argon or Nitrogen)
- Filtration apparatus (e.g., Büchner funnel with Celite® pad)
- Rotary evaporator

## Step-by-Step Methodology:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged thoroughly with an inert gas (N<sub>2</sub> or Ar).
- Charging the Vessel: To the vessel, add 4,5-Difluoro-2-nitroaniline (e.g., 10.0 g, 57.4 mmol).
- Catalyst Addition: Under the inert atmosphere, carefully add the Raney Ni catalyst (e.g., 1.0 g, ~10% w/w). Causality: Raney Ni is pyrophoric and must be handled wet and under an inert atmosphere to prevent ignition.
- Solvent Addition: Add a suitable solvent such as methanol (e.g., 100 mL) to dissolve/suspend the starting material.
- Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar / ~50 psi).
- Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-40 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake. The

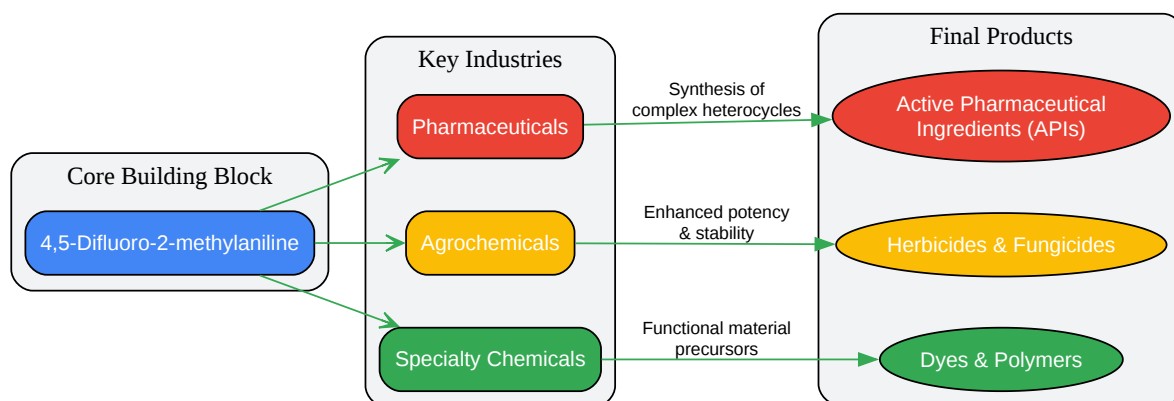
reaction is typically complete within 3-6 hours.

- **Work-up:** Once the reaction is complete, cease stirring and carefully vent the hydrogen gas. Purge the vessel thoroughly with inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the catalyst. **Self-Validation:** The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product.
- **Isolation:** Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid or oil can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography if necessary to yield pure **4,5-Difluoro-2-methylaniline**.

## Applications in Research and Drug Development

**4,5-Difluoro-2-methylaniline** is primarily used as a versatile organic intermediate.<sup>[3]</sup> Its structural motifs are found in a range of biologically active molecules.

- **Pharmaceutical Synthesis:** It is a critical building block for APIs.<sup>[3][5]</sup> The difluoro-substituted phenylamine core is used to construct more complex heterocyclic structures, such as imidazoles, quinolones, and benzoxazoles, which are common scaffolds in drug discovery.<sup>[5]</sup><sup>[8]</sup> The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve target binding through favorable electronic interactions.<sup>[3]</sup>
- **Agrochemical Development:** In the agrochemical industry, this intermediate is used in the synthesis of modern pesticides, including herbicides and fungicides.<sup>[1][3]</sup> Fluorinated compounds represent a significant and growing percentage of newly registered agrochemicals, valued for their high efficacy and tailored environmental profiles.<sup>[9]</sup>
- **Materials Science:** Substituted anilines are also precursors to dyes and other functional organic materials where the electronic properties imparted by fluorine can be advantageous.<sup>[1][10]</sup>



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Caption: The role of **4,5-Difluoro-2-methylaniline** as a versatile intermediate.

## Analytical Characterization Profile

Accurate characterization is essential for verifying the identity and purity of **4,5-Difluoro-2-methylaniline**. While experimental NMR spectra are not widely published, a profile can be predicted based on the structure and data from related compounds.

- FT-IR Spectroscopy: An FT-IR spectrum is available for this compound.[10] Expected characteristic peaks would include:
  - N-H stretch: Two medium-intensity bands in the 3300-3500  $\text{cm}^{-1}$  region for the primary amine.
  - C-H stretch (aromatic & aliphatic): Bands in the 2850-3100  $\text{cm}^{-1}$  region.
  - C=C stretch (aromatic): Peaks around 1500-1600  $\text{cm}^{-1}$ .
  - C-F stretch: Strong, characteristic bands in the 1100-1300  $\text{cm}^{-1}$  region.

- Mass Spectrometry: The monoisotopic mass is 143.0547 g/mol . Predicted adducts for ESI-MS would include  $[M+H]^+$  at  $m/z$  144.0619.[7]
- Predicted  $^1H$  NMR Profile (400 MHz,  $CDCl_3$ ):
  - Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.0 ppm).
    - The proton at C6 (ortho to the methyl group) would appear as a doublet of doublets, split by the adjacent proton at C3 ( $^3J_{HH} \approx 8-9$  Hz) and the fluorine at C5 ( $^4J_{HF} \approx 5-7$  Hz).
    - The proton at C3 (ortho to the amino group) would also be a doublet of doublets, split by the proton at C6 ( $^3J_{HH} \approx 8-9$  Hz) and the fluorine at C4 ( $^3J_{HF} \approx 8-10$  Hz).
  - Amine Protons (2H): A broad singlet around 3.5-4.5 ppm, which is exchangeable with  $D_2O$ .
  - Methyl Protons (3H): A singlet around 2.1-2.3 ppm.
- Predicted  $^{13}C$  NMR Profile (101 MHz,  $CDCl_3$ ):
  - Aromatic Carbons (6C): Six distinct signals are expected.
    - The two carbons bonded to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants ( $^1J_{CF} \approx 240-250$  Hz).
    - The other four aromatic carbons would also show smaller couplings to the fluorine atoms ( $^2J_{CF}$ ,  $^3J_{CF}$ ,  $^4J_{CF}$ ).
  - Methyl Carbon (1C): A single peak expected around 15-20 ppm.

## Safety, Handling, and Storage

**4,5-Difluoro-2-methylaniline** is classified as a toxic solid and requires careful handling to minimize exposure.[3]

Table 2: GHS Hazard and Safety Information

Category	Code	Description	Source(s)
Classification	UN 2811	Toxic solid, organic, n.o.s.	[5]
Hazard Class	6.1	Toxic substances	[5]
Packing Group	III	Low danger	[5]
Signal Word	Warning		
Hazard Statements	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	
	H315	Causes skin irritation.	
	H319	Causes serious eye irritation.	
	H335	May cause respiratory irritation.	
Precautionary Statements	P261, P271	Avoid breathing dust. Use only outdoors or in a well-ventilated area.	
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[5]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	



|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] |

## Standard Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust. Eyewash stations and safety showers must be readily accessible.
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear nitrile or other chemically resistant gloves.
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.
- Handling Practices:
  - Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).
  - Do not eat, drink, or smoke in the handling area.
  - Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 10°C and 25°C.[5]
- Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations for hazardous chemical waste.

## Conclusion

**4,5-Difluoro-2-methylaniline** is a strategically important chemical intermediate with a molecular weight of 143.13 g/mol . Its value is derived from the unique combination of a

versatile aniline functional group and two metabolically robust fluorine substituents. This structure makes it an ideal building block for the synthesis of high-performance APIs and agrochemicals, where enhanced stability and bioactivity are paramount. A thorough understanding of its physicochemical properties, synthetic routes, and rigorous safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

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